(S,E)-4-Benzyl-3-(but-2-enoyl)oxazolidin-2-one
Overview
Description
(S,E)-4-Benzyl-3-(but-2-enoyl)oxazolidin-2-one is a chemical compound with the molecular formula C14H15NO3 . It is used in scientific research and has promising applications in drug design, organic synthesis, and medicinal chemistry.
Synthesis Analysis
The synthesis of (S,E)-4-Benzyl-3-(but-2-enoyl)oxazolidin-2-one involves several steps. One method involves dissolving (S)-4-benzyloxazolidin-2-one in THF and cooling it to -78°C. A solution of nBuLi in hexanes is added dropwise, followed by the slow addition of (E)-but-2-enoyl chloride. The reaction is allowed to stir at room temperature for 1 hour. After completion, a saturated NH4Cl solution is added to quench the reaction. The mixture is then partitioned between ether and brine, dried over Na2SO4, and the organic layer is concentrated to give the crude product. This is then purified by silica gel chromatography to give the product .Molecular Structure Analysis
The molecular structure of (S,E)-4-Benzyl-3-(but-2-enoyl)oxazolidin-2-one is characterized by a benzyl group attached to an oxazolidin-2-one ring, which is further substituted with a but-2-enoyl group . The molecular weight of the compound is 245.27 g/mol .Chemical Reactions Analysis
(S,E)-4-Benzyl-3-(but-2-enoyl)oxazolidin-2-one has been involved in various chemical reactions. For instance, it has been used in reactions with N-chlorodiethylamine, diethylaluminium chloride, dimethylaluminum chloride, and hydrogen . The yields of these reactions range from 55% to 97% .Physical And Chemical Properties Analysis
The physical and chemical properties of (S,E)-4-Benzyl-3-(but-2-enoyl)oxazolidin-2-one include a molecular weight of 245.27 g/mol and a molecular formula of C14H15NO3 . The compound is sealed in dry conditions and stored at 2-8°C .Scientific Research Applications
Mechanistic Probes and Templates for Pseudotripeptide Synthesis : Davies et al. (2010) used the conjugate addition of lithium amides to enantiopure N-enoyl oxazolidin-2-ones as a mechanistic probe. This study provided insights into the reactive conformations of these compounds and their potential as templates for synthesizing α,β,α-pseudotripeptides (Davies et al., 2010).
Anticancer Activities : Singh et al. (2011) researched heterocyclic analogs of ceramide, including (S,E)-4-Benzyl-3-(but-2-enoyl)oxazolidin-2-one derivatives, for their potential as antileukemic drugs. These compounds showed significant anticancer activities, particularly against human leukemia HL-60 cells (Singh et al., 2011).
Stereochemical Control in Addition Reactions : Soloshonok et al. (2000) found that enantiomerically pure (S)- or (R)-3-(E-enoyl)-4-phenyl-1,3-oxazolidin-2-ones are excellent Michael acceptors for addition reactions with glycine derivatives, offering high control of stereoselectivity (Soloshonok et al., 2000).
Synthesis and Structural Analysis : Studies by Dungan et al. (2012) and Zhao et al. (2011) have focused on the synthesis and crystallographic analysis of specific oxazolidin-2-one derivatives. These works contribute to understanding the structural properties of these compounds, which is crucial for their application in synthesis (Dungan et al., 2012); (Zhao et al., 2011).
Photophysical Properties for Organic Devices : Kumari et al. (2016) synthesized a new Schiff base from 4-(4-aminobenzyl)oxazolidin-2-one and studied its photophysical properties. The findings suggest potential applications in organic light-emitting devices and nonlinear optical materials (Kumari et al., 2016).
Efficient Ligand in Metal-Catalyzed Reactions : Ma and Jiang (2008) found oxazolidin-2-one to be an effective ligand in CuI-catalyzed amidation of aryl halides and cyclization of o-halobenzanilides, showcasing its versatility in synthetic chemistry (Ma & Jiang, 2008).
Safety And Hazards
The safety information for (S,E)-4-Benzyl-3-(but-2-enoyl)oxazolidin-2-one indicates that it has hazard statements H302, H315, H319, and H335. Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
properties
IUPAC Name |
(4S)-4-benzyl-3-[(E)-but-2-enoyl]-1,3-oxazolidin-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO3/c1-2-6-13(16)15-12(10-18-14(15)17)9-11-7-4-3-5-8-11/h2-8,12H,9-10H2,1H3/b6-2+/t12-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UTZAFVPPWUIPBH-QSLRECBCSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=CC(=O)N1C(COC1=O)CC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C/C(=O)N1[C@H](COC1=O)CC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40879994 | |
Record name | Locostatin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40879994 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-4-Benzyl-3-(but-2-enoyl)oxazolidin-2-one | |
CAS RN |
90719-30-5 | |
Record name | Locostatin | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=90719-30-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Locostatin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40879994 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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